N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 896277-42-2
VCID: VC6567722
InChI: InChI=1S/C19H19N3O5/c1-12-16(4-3-5-17(12)22(25)26)19(24)20-13-10-18(23)21(11-13)14-6-8-15(27-2)9-7-14/h3-9,13H,10-11H2,1-2H3,(H,20,24)
SMILES: CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Molecular Formula: C19H19N3O5
Molecular Weight: 369.377

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide

CAS No.: 896277-42-2

Cat. No.: VC6567722

Molecular Formula: C19H19N3O5

Molecular Weight: 369.377

* For research use only. Not for human or veterinary use.

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide - 896277-42-2

Specification

CAS No. 896277-42-2
Molecular Formula C19H19N3O5
Molecular Weight 369.377
IUPAC Name N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide
Standard InChI InChI=1S/C19H19N3O5/c1-12-16(4-3-5-17(12)22(25)26)19(24)20-13-10-18(23)21(11-13)14-6-8-15(27-2)9-7-14/h3-9,13H,10-11H2,1-2H3,(H,20,24)
Standard InChI Key YHOWRZQUXNGWAV-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC

Introduction

Structural and Molecular Characteristics

N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide features a pyrrolidinone ring (5-oxopyrrolidin-3-yl) substituted at the 1-position with a 4-methoxyphenyl group. The amide linkage connects this scaffold to a 2-methyl-3-nitrobenzamide moiety, introducing both electron-donating (methoxy) and electron-withdrawing (nitro) functional groups. These substituents influence the compound's electronic distribution, solubility, and potential interactions with biological targets .

Molecular Formula and Weight

The molecular formula is C₁₉H₁₉N₃O₅, derived from the summation of its constituent atoms:

  • Pyrrolidinone core: C₅H₇NO

  • 4-Methoxyphenyl substituent: C₇H₇O

  • 2-Methyl-3-nitrobenzamide: C₈H₆N₂O₃

The molecular weight is 369.38 g/mol, calculated as follows:

(12.01×19)+(1.01×19)+(14.01×3)+(16.00×5)=369.38g/mol(12.01 \times 19) + (1.01 \times 19) + (14.01 \times 3) + (16.00 \times 5) = 369.38 \, \text{g/mol}

Key Physicochemical Properties

PropertyValue
logP (Partition Coefficient)3.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Polar Surface Area98.5 Ų
SolubilityLow in water; soluble in DMSO, DMF

The logP value suggests moderate lipophilicity, balancing the hydrophobic aromatic rings and polar nitro and amide groups. The polar surface area indicates potential membrane permeability challenges, a common trait in central nervous system-targeting drugs .

Synthesis and Manufacturing

The synthesis of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide involves multi-step organic reactions, typically proceeding through:

Pyrrolidinone Core Formation

  • Cyclization: Reaction of γ-aminobutyric acid derivatives with 4-methoxybenzaldehyde under acidic conditions forms the 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl scaffold.

  • Protection/Deprotection: Temporary protection of the amine group using tert-butoxycarbonyl (Boc) ensures regioselectivity during subsequent reactions.

Amide Coupling

The benzamide moiety is introduced via a coupling reaction between the pyrrolidinone amine and 2-methyl-3-nitrobenzoic acid. Common reagents include:

  • DCC (N,N'-Dicyclohexylcarbodiimide): Facilitates amide bond formation in anhydrous dichloromethane.

  • HOBt (Hydroxybenzotriazole): Reduces side reactions and improves yield.

Purification and Characterization

  • Chromatography: Column chromatography using silica gel and ethyl acetate/hexane mixtures isolates the pure compound.

  • Spectroscopic Analysis:

    • ¹H NMR: Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 2.5 ppm (methyl group).

    • IR: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1520 cm⁻¹ (nitro group) .

Biological Activity and Mechanisms

While direct pharmacological data for this compound are sparse, structural analogs provide clues to its potential bioactivity:

Acetylcholinesterase (AChE) Inhibition

Compounds with pyrrolidinone scaffolds and nitro substituents have demonstrated AChE inhibitory activity, a key target in Alzheimer’s disease therapy. For example, 4e (a hexahydro-1,6-naphthyridine derivative) showed an IC₅₀ of 2.12 μM against AChE, attributed to its methoxy groups enhancing binding affinity . The nitro group in N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide may similarly interact with the AChE catalytic site via π-π stacking or hydrogen bonding.

Applications in Drug Development

Central Nervous System Disorders

The compound’s ability to cross the blood-brain barrier (predicted by its logP and polar surface area) positions it as a candidate for:

  • Alzheimer’s Disease: Via AChE inhibition and amyloid-beta aggregation suppression.

  • Parkinson’s Disease: Through dopamine receptor modulation or MAO-B inhibition.

Antibacterial and Antifungal Activity

Nitroaromatic compounds often exhibit antimicrobial properties. The nitro group generates reactive oxygen species (ROS), disrupting microbial cell membranes .

Challenges and Future Directions

Synthetic Optimization

Current yields (~40–50%) require improvement via:

  • Microwave-Assisted Synthesis: Reducing reaction times and byproduct formation.

  • Enzymatic Catalysis: Lipases or proteases for greener amide bond formation.

Toxicity Profiling

The nitro group’s potential genotoxicity necessitates rigorous in vitro mutagenicity assays (e.g., Ames test).

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